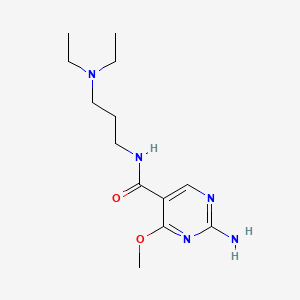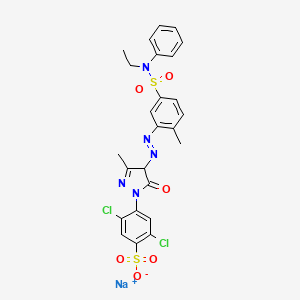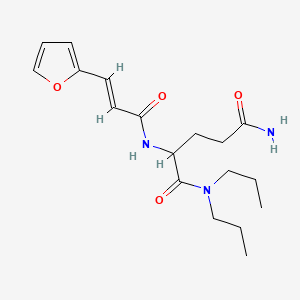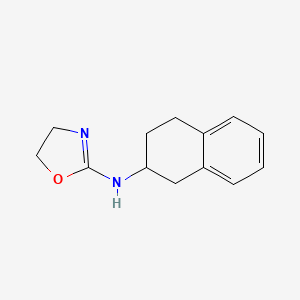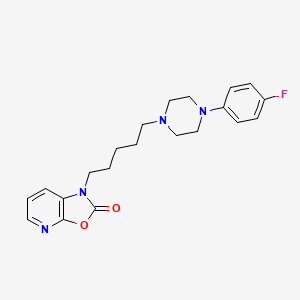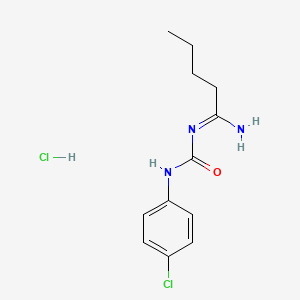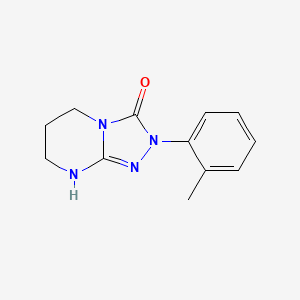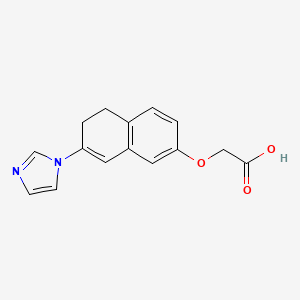
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane ®-, also known by its unique identifier 35U6G4C9DQ , is a fluorinated organic compound with the molecular formula C3HCl2F5O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required temperature and pressure conditions. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, acids, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-2-chloroethane: Similar in structure but lacks the chlorodifluoromethoxy group.
2-chloro-1,1,1-trifluoroethane: Another related compound with fewer fluorine atoms.
Chlorodifluoromethane: A simpler compound with only one chlorine and two fluorine atoms.
Uniqueness
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
CAS No. |
172103-20-7 |
|---|---|
Molecular Formula |
C3HCl2F5O |
Molecular Weight |
218.93 g/mol |
IUPAC Name |
(2R)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m0/s1 |
InChI Key |
TZZWXBLENLGFDD-SFOWXEAESA-N |
Isomeric SMILES |
[C@@H](C(F)(F)F)(OC(F)(F)Cl)Cl |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



